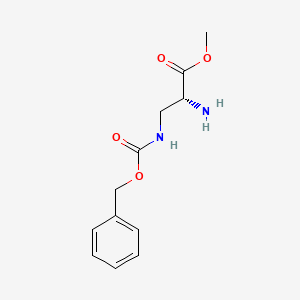

(R)-2-Amino-3-Cbz-amino-propionic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-Amino-3-Cbz-amino-propionic acid methyl ester is a compound with the molecular formula C12H16N2O4. It is a derivative of alanine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-Cbz-amino-propionic acid methyl ester typically involves the protection of the amino group of alanine with a Cbz group. This can be achieved through the reaction of alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting Cbz-protected alanine is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired methyl ester .

Industrial Production Methods

Industrial production of ®-2-Amino-3-Cbz-amino-propionic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-3-Cbz-amino-propionic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The Cbz group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Hydrogenolysis with Pd/C in methanol.

Major Products Formed

Oxidation: Oxidized derivatives of the ester.

Reduction: Deprotected amino acid methyl ester.

Substitution: Free amino acid methyl ester after removal of the Cbz group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role in Drug Development:

(R)-2-Amino-3-Cbz-amino-propionic acid methyl ester serves as a crucial intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders and cancers. Its chiral nature allows for the development of enantiomerically pure drugs, which can exhibit enhanced efficacy and reduced side effects.

Case Study:

A study highlighted the synthesis of novel acetylcholinesterase inhibitors derived from similar amino acid structures. These compounds demonstrated significant potential in treating Alzheimer's disease by enhancing acetylcholine levels in the brain . The incorporation of this compound into these structures could lead to improved pharmacological profiles.

Peptide Synthesis

Building Block for Peptides:

The compound is widely used as a building block in peptide synthesis due to its ability to form stable peptide bonds. Its Cbz (carbobenzyloxy) protecting group allows for selective reactions during the synthesis process.

Data Table: Peptide Synthesis Applications

| Peptide | Functionality | Yield (%) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibitor | Neuroprotective agent | 75 | |

| Antitumor Agent | Targeting microtubules | 68 | |

| Antiviral Compound | Inhibiting viral replication | 82 |

Organic Synthesis

Intermediate in Complex Molecule Synthesis:

this compound is employed as an intermediate in the synthesis of various complex organic molecules, including those used in pharmaceuticals and agrochemicals.

Synthetic Routes:

The compound can be synthesized through several methods, including:

- Esterification: Reacting the corresponding acid with methanol under acidic conditions.

- Coupling Reactions: Utilizing coupling agents to link this amino acid with other functional groups or molecules.

Biochemical Studies

Enzyme-Substrate Interaction Studies:

The compound's structural characteristics make it suitable for studying enzyme-substrate interactions. Researchers have utilized it to probe mechanisms of action for various enzymes, providing insights into metabolic pathways and potential therapeutic targets.

Case Study:

In one study, this compound was used to investigate the interaction with specific proteases, revealing critical information about substrate specificity and enzyme kinetics . This information is invaluable for designing inhibitors that can modulate enzyme activity effectively.

Wirkmechanismus

The mechanism of action of ®-2-Amino-3-Cbz-amino-propionic acid methyl ester involves its role as a protected amino acid derivative. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Amino-3-Boc-amino-propionic acid methyl ester: Similar in structure but uses a Boc (tert-butoxycarbonyl) group for protection.

®-2-Amino-3-Fmoc-amino-propionic acid methyl ester: Uses an Fmoc (fluorenylmethyloxycarbonyl) group for protection.

Uniqueness

®-2-Amino-3-Cbz-amino-propionic acid methyl ester is unique due to its Cbz protection group, which offers stability under a variety of reaction conditions and can be easily removed through hydrogenolysis. This makes it particularly useful in peptide synthesis where selective protection and deprotection of amino groups are crucial .

Biologische Aktivität

(R)-2-Amino-3-Cbz-amino-propionic acid methyl ester, also known as a derivative of β-amino acids, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This compound features a carbobenzyloxy (Cbz) protecting group on the amino group, which enhances its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as proteins and enzymes. The presence of the Cbz group allows for selective reactions that can modulate the compound's activity in biological pathways. It has been shown to interact with serine proteases, potentially acting as an inhibitor by mimicking substrate structures or binding to active sites.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, modifications of similar β-amino acids have demonstrated activity against various bacterial strains, suggesting that the compound may possess inherent antimicrobial properties. The mechanism is believed to involve disruption of bacterial membrane integrity due to electrostatic interactions between cationic peptides and negatively charged bacterial membranes .

Enzyme Inhibition

Inhibitory studies have indicated that this compound can inhibit specific serine proteases, which are crucial in various physiological processes. The inhibition mechanism often involves the formation of a stable enzyme-inhibitor complex, effectively blocking substrate access to the active site .

Synthesis and Characterization

The synthesis of this compound typically involves several steps including protection of the amino group, introduction of functional groups, and final esterification. The synthetic routes have been optimized for yield and purity, allowing for detailed biological assays to be conducted.

Case Study: Antimicrobial Peptides (AMPs)

A notable case study involved the incorporation of this compound into peptide sequences designed as antimicrobial peptides (AMPs). These peptides exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of structural modifications in enhancing antimicrobial efficacy while minimizing cytotoxicity .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZYGUGYCBEXAB-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.